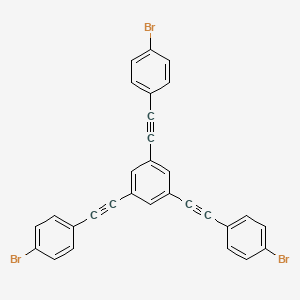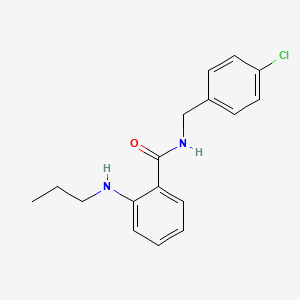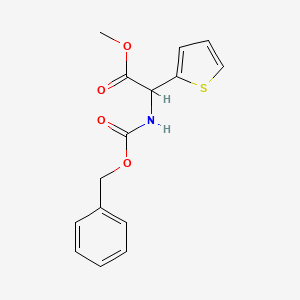
3,3-Di(piperidin-1-yl)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Di(piperidin-1-yl)indolin-2-one is a compound that belongs to the indolinone family, which is known for its diverse biological activities. The indolinone scaffold is a privileged structure in medicinal chemistry due to its presence in various bioactive molecules. This compound features two piperidine rings attached to the indolinone core, which can significantly influence its chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Di(piperidin-1-yl)indolin-2-one typically involves the reaction of indolin-2-one with piperidine under specific conditions. One common method is the Mannich reaction, where indolin-2-one is reacted with formaldehyde and piperidine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3,3-Di(piperidin-1-yl)indolin-2-one can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also ensures consistent quality and reduces the risk of human error.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Di(piperidin-1-yl)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the indolinone core to indoline.
Substitution: The piperidine rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3,3-Di(piperidin-1-yl)indolin-2-one can yield N-oxides, while reduction can produce indoline derivatives.
Wissenschaftliche Forschungsanwendungen
3,3-Di(piperidin-1-yl)indolin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Wirkmechanismus
The mechanism of action of 3,3-Di(piperidin-1-yl)indolin-2-one involves its interaction with specific molecular targets. The indolinone core can bind to various enzymes and receptors, modulating their activity. The piperidine rings can enhance the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Piperidin-4-yl)indolin-2-one: This compound has a similar structure but with only one piperidine ring.
5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione: This compound features a trifluoromethyl group and a sulfonyl group, providing different chemical properties.
Uniqueness
3,3-Di(piperidin-1-yl)indolin-2-one is unique due to the presence of two piperidine rings, which can significantly influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a versatile building block in synthetic chemistry and as a candidate for drug development.
Eigenschaften
CAS-Nummer |
5149-74-6 |
|---|---|
Molekularformel |
C18H25N3O |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
3,3-di(piperidin-1-yl)-1H-indol-2-one |
InChI |
InChI=1S/C18H25N3O/c22-17-18(20-11-5-1-6-12-20,21-13-7-2-8-14-21)15-9-3-4-10-16(15)19-17/h3-4,9-10H,1-2,5-8,11-14H2,(H,19,22) |
InChI-Schlüssel |
GGLPHXFAOJVIQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2(C3=CC=CC=C3NC2=O)N4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


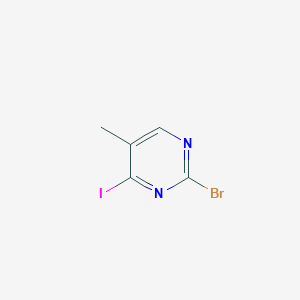
![2-[3-Oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13096575.png)


![2H-Imidazo[4,5-E][1,2,3]benzothiadiazole](/img/structure/B13096590.png)
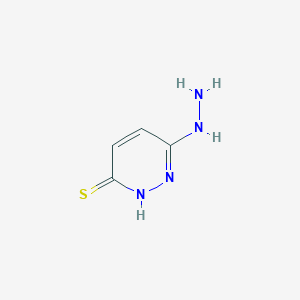
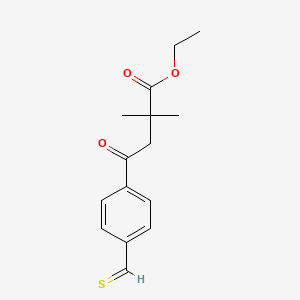
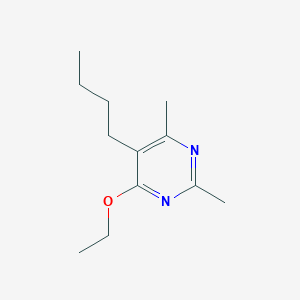
![(1R,3R)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2-(2-(dimethylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13096616.png)
